2-Ethyl-3H-phenothiazin-3-one
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Overview
Description
2-Ethyl-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines Phenothiazines are known for their diverse biological activities and have been widely studied for their therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Reduction: The compound can participate in redox reactions, exhibiting reversible redox behavior.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and blue LED lamps are commonly used for the photochemical oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides are the major products formed during the oxidation of sulfides.
Reduction: The reduced form of the compound or its derivatives.
Substitution: Substituted phenothiazine derivatives.
Scientific Research Applications
2-Ethyl-3H-phenothiazin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-3H-phenothiazin-3-one involves its role as a photocatalyst. It facilitates the photochemical oxidation of sulfides to sulfoxides by generating reactive oxygen species under blue LED light irradiation . The compound’s unique quinoidal structural motifs enable it to act as an efficient photo-organocatalyst .
Comparison with Similar Compounds
- 1,2,4-Benzotriazines
- 10-Phenylphenazin-2(10H)-one (Aposafranone)
- Other 3H-phenothiazin-3-one derivatives
Uniqueness: 2-Ethyl-3H-phenothiazin-3-one stands out due to its specific structural features and its ability to act as a photocatalyst under mild conditions. Its derivatives exhibit a wide range of biological activities, making it a versatile compound for various applications .
Properties
CAS No. |
62580-75-0 |
---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-ethylphenothiazin-3-one |
InChI |
InChI=1S/C14H11NOS/c1-2-9-7-11-14(8-12(9)16)17-13-6-4-3-5-10(13)15-11/h3-8H,2H2,1H3 |
InChI Key |
WGJCLJPOABAJIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC3=CC=CC=C3SC2=CC1=O |
Origin of Product |
United States |
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